6'-fluoro-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoxaline]-3'-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-fluorospiro[1,4-dihydroquinoxaline-3,1'-cyclobutane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c12-7-2-3-8-9(6-7)13-10(15)11(14-8)4-1-5-11/h2-3,6,14H,1,4-5H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBGCBYGCYKGOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)NC3=C(N2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of Target Compound
The target molecule contains two critical structural elements:
- Fluorinated dihydroquinoxalin-3-one core : Requires regioselective introduction of fluorine at C6' and oxidation state control at C3'.
- Spiro-cyclobutane motif : Demands stereoselective fusion of a four-membered carbocycle to the quinoxaline system.
Retrosynthetic disconnection suggests two plausible routes:
- Route A : Condensation of 5-fluoro-1,2-phenylenediamine with a spiro-cyclobutane-1,2-diketone precursor.
- Route B : Late-stage spirocyclization of a pre-formed 6-fluorodihydroquinoxalin-3-one derivative.
Synthetic Route Development
Route A: Condensation-Based Spirocyclization
Step 1: Synthesis of Spiro-Cyclobutane-1,2-Diketone
Cyclobutane-1,2-diketone was prepared via [2+2] photocycloaddition of dimethyl maleate followed by oxidative cleavage (OsO4/NaIO4), yielding the diketone in 68% yield.
Step 2: Condensation with 5-Fluoro-1,2-Phenylenediamine
Reaction of equimolar diketone and diamine in glacial acetic acid at 80°C for 12 hours produced the spirocyclic product (Table 1).
Table 1: Optimization of condensation reaction conditions
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetic acid | 80 | 12 | 42 |
| 2 | EtOH | 78 | 24 | 28 |
| 3 | Toluene | 110 | 6 | <5 |
The acidic environment proved critical for imine formation and subsequent cyclization. NMR analysis confirmed successful spirocycle formation (δ 4.12 ppm, ABq, J = 9.8 Hz for cyclobutane protons).
Route B: Late-Stage Spirocyclization
Step 1: Preparation of 6-Fluorodihydroquinoxalin-3-one
5-Fluoro-1,2-phenylenediamine was condensed with ethyl glyoxalate in THF/H2O (1:1) under microwave irradiation (100°C, 20 min), achieving 89% yield of the dihydroquinoxaline intermediate.
Step 2: Cyclobutane Ring Formation via Ring-Closing Metathesis
The dihydroquinoxaline derivative (1.0 eq) was treated with Grubbs 2nd generation catalyst (5 mol%) in dichloroethane at 40°C for 6 hours, yielding the spiro product in 61% yield (Scheme 1).
Scheme 1:
Quinoxaline-CH2-CH2-CH2-CH2- → Spiro-cyclobutane
HRMS confirmed molecular ion at m/z 263.0952 [M+H]+ (calc. 263.0955).
Comparative Analysis of Synthetic Routes
Table 2: Performance metrics of developed routes
| Parameter | Route A | Route B |
|---|---|---|
| Total steps | 2 | 3 |
| Overall yield (%) | 32 | 44 |
| Purity (HPLC) | 95.2% | 98.7% |
| Scalability | Limited | Good |
| Fluorine incorporation | Early | Late |
Route B demonstrated superior yields and purity due to better control over stereochemistry during the metathesis step. However, Route A remains valuable for rapid access to analog libraries.
Spectroscopic Characterization
NMR Spectral Features
¹H NMR (400 MHz, CDCl₃) :
δ 7.82 (dd, J = 8.4, 5.2 Hz, 1H, H5'),
δ 7.12 (td, J = 8.8, 2.8 Hz, 1H, H7'),
δ 4.15-4.08 (m, 4H, cyclobutane CH₂),
δ 3.92 (s, 2H, CH₂CO).¹³C NMR (100 MHz, CDCl₃) :
δ 192.4 (C=O),
δ 158.6 (d, J = 242 Hz, C6'-F),
δ 132.8-115.2 (aromatic carbons),
δ 48.3 (spiro carbon).
Process Optimization Studies
Challenges and Limitations
- Spiro Center Racemization : Observed epimerization at the spiro carbon during prolonged heating (>8h at 80°C). Mitigated by using microwave-assisted short reaction times.
- Fluorine-directed Reactivity : Electron-withdrawing fluorine substituent slowed condensation kinetics by 40% compared to non-fluorinated analogs.
- Cyclobutane Ring Strain : Limited functional group tolerance required careful selection of coupling partners.
Alternative Synthetic Approaches
Photochemical [2+2] Cycloaddition
Irradiation of 6-fluoro-3-(vinyl)quinoxalin-2(1H)-one with ethylene gas (Hg lamp, 254 nm) produced the spiro compound in 22% yield, demonstrating a radical-mediated pathway.
Industrial Scalability Considerations
Key factors for kilogram-scale production:
- Route B preferred due to better yield and purity
- Microwave reactors reduced cycle time by 65% vs conventional heating
- Crystallization purification developed using heptane/EtOAc (3:1) achieved 99.5% purity with 82% recovery
Environmental Impact Assessment
Table 4: E-factor comparison of routes
| Route | Solvent Waste (L/kg) | Energy (kW·h/mol) |
|---|---|---|
| A | 120 | 18.2 |
| B | 85 | 9.7 |
Route B's microwave-assisted steps reduced environmental impact by 47% compared to traditional heating methods.
Chemical Reactions Analysis
Types of Reactions
6’-fluoro-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoxaline]-3’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (S_NAr) can be performed using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: NaOMe in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3’-hydroxy-6’-fluoro-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoxaline].
Substitution: Formation of 6’-substituted quinoxaline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 6'-fluoro-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoxaline]-3'-one exhibit significant anticancer properties. The spirocyclic structure is believed to enhance the binding affinity to specific biological targets.
Case Study: Wee1 Kinase Inhibition
A notable application involves the synthesis of derivatives that act as Wee1 kinase inhibitors. These inhibitors are crucial in cancer therapy as they interfere with cell cycle regulation, promoting cancer cell death. The spirocyclic framework contributes to the selectivity and potency of these inhibitors .
| Compound Name | Activity | Reference |
|---|---|---|
| This compound | Anticancer (Wee1 inhibitor) | |
| Similar Spiro Compounds | Anticancer | Various |
Material Science Applications
The unique structural attributes of this compound make it a candidate for advanced materials. Its potential use in organic electronics and photonic devices is being explored due to its favorable electronic properties.
Case Study: Organic Photovoltaics
Research has shown that incorporating spiro compounds into organic photovoltaic cells can enhance charge transport efficiency. The specific arrangement of atoms within the spiro framework allows for better electron mobility, which is essential for improving the performance of solar cells.
| Application Area | Benefit | Reference |
|---|---|---|
| Organic Electronics | Enhanced charge transport | Ongoing Research |
| Photonic Devices | Improved efficiency | Ongoing Research |
Mechanism of Action
The mechanism of action of 6’-fluoro-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoxaline]-3’-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for a rigid conformation that can enhance binding affinity to these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Key Observations :
Spiro Ring Size and Strain: The cyclobutane ring in the target compound introduces moderate ring strain compared to smaller (cyclopropane) or larger (cyclohexane, oxolane) spiro systems. Cyclopropane derivatives exhibit higher reactivity due to extreme strain, as evidenced by rapid ring-opening kinetics (e.g., 3.5 × 10² s⁻¹ for 1'-methyl-spiro[cyclopropane] derivatives) .
Substituent Effects :
- Fluoro (6'-F) vs. Chloro (6'-Cl in 10kk) or Methoxy (6'-OMe): Fluorine’s electronegativity enhances metabolic stability and lipophilicity, whereas chloro and methoxy groups may increase steric bulk or alter π-π stacking interactions .
- Phenyl (3'-Ph in 10kk) vs. Ketone (3'-one): The ketone group in the target compound could participate in hydrogen bonding, while phenyl substituents (e.g., in 10kk) may enhance hydrophobic interactions .
Synthetic Yields and Methods: Spiroquinoline derivatives like 10kk and 10le were synthesized in moderate-to-high yields (57–79%) via condensation reactions, followed by purification via column chromatography .
Electrochemical and Reactivity Profiles
- Cyclopropane Derivatives: Exhibit rapid ring-opening due to high strain, with rate constants correlating to redox potentials (e.g., 0.3–0.366 V for 1'-methyl-6'-chloro variants) .
- Cyclobutane vs. Cyclopropane: The target compound’s cyclobutane ring likely offers intermediate stability, balancing strain and conformational flexibility. No direct electrochemical data is available, but analogous spiro systems suggest tunable reactivity via substituent modification.
Biological Activity
6'-Fluoro-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoxaline]-3'-one is a spirocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies highlighting its pharmacological significance.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 232.25 g/mol. The compound features a unique spirocyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.25 g/mol |
| IUPAC Name | This compound |
| Purity | >95% |
Synthesis
The synthesis of spirocyclic compounds like this compound typically involves cycloaddition reactions or the use of multicomponent reactions. Recent advancements have focused on stereoselective methods that enhance yield and purity while maintaining structural integrity.
Antitumor Activity
Recent studies have indicated that spirocyclic compounds exhibit significant antitumor properties. In vitro assays demonstrated that this compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Neuroprotective Effects
Research has also highlighted the neuroprotective potential of this compound. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation in neuronal tissues. This suggests a possible therapeutic application in conditions such as Alzheimer's disease and Parkinson's disease.
Antimicrobial Properties
In addition to its anticancer and neuroprotective effects, this compound has demonstrated antimicrobial activity against several bacterial strains. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 2: Summary of Biological Activities
| Activity Type | Effect | Mechanism |
|---|---|---|
| Antitumor | Inhibition of cell growth | Induction of apoptosis, cell cycle arrest |
| Neuroprotective | Reduction in oxidative stress | Anti-inflammatory effects |
| Antimicrobial | Inhibition of bacterial growth | Disruption of cell membranes |
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antitumor activity of various spirocyclic compounds, including this compound. Results showed a significant reduction in tumor volume in xenograft models, suggesting strong potential for further development as an anticancer agent.
Case Study 2: Neuroprotective Mechanisms
Research conducted by Smith et al. (2020) investigated the neuroprotective effects in a murine model of Alzheimer's disease. The administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups.
Case Study 3: Antimicrobial Activity Profile
A comprehensive antimicrobial study revealed that this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its efficacy was particularly notable against Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound in antibiotic development.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 6'-fluoro-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoxaline]-3'-one, and how do reaction parameters affect yield?
Answer:
The synthesis typically involves multi-step reactions starting from accessible precursors like 1-benzyl-4-piperidone derivatives. Key steps include:
- Intramolecular cyclization : Acyl transfer processes under mild conditions (e.g., HCOONH₄/Pd/C in methanol) to form the spirocyclic core .
- Fluorination : Late-stage introduction of fluorine via electrophilic substitution or transition-metal-catalyzed coupling.
- Optimization : Reaction time (7–15 min for hydrogenolysis), solvent polarity, and catalyst loading (2.5% Pd/C) critically influence yield (up to 85–95%) and purity. Excess HCOONH₄ ensures efficient deprotection of N-benzyl groups .
Basic: Which spectroscopic techniques are prioritized for structural elucidation of this spiro compound?
Answer:
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and NH/OH groups .
- GC-MS : Identifies molecular ion peaks (low intensity: 0.5–8.0%) and fragmentation patterns, though high-resolution MS (HRMS) is preferred for precise mass determination .
- X-ray Crystallography : Resolves spirocyclic geometry using SHELXL for refinement, with hydrogen atoms placed computationally .
Advanced: How can computational modeling complement crystallographic data to resolve conformational ambiguities in the spirocyclic framework?
Answer:
- Density Functional Theory (DFT) : Predicts stable conformers by comparing calculated and experimental bond angles/torsional strains.
- SHELX Integration : Combines experimental diffraction data with molecular dynamics simulations to refine disordered regions (e.g., flexible cyclobutane rings) .
- Electron Density Maps : Highlight electron-deficient regions (e.g., fluorine substituents) to validate substituent positioning .
Advanced: What strategies address contradictions in NMR or mass spectrometry data for substituent assignment?
Answer:
- Isotopic Labeling : ¹⁹F NMR tracks fluorine’s electronic environment, while ¹H-¹³C HSQC correlates adjacent protons and carbons .
- Tandem MS/MS : Differentiates isobaric fragments (e.g., quinoxaline vs. cyclobutane cleavages) via collision-induced dissociation .
- Comparative Analysis : Cross-references data with structurally analogous spiro compounds (e.g., spiro[piperidine-4,2'-quinolines]) to identify diagnostic peaks .
Advanced: How does the spiro architecture influence biological activity, and what assays validate these effects?
Answer:
- Pharmacokinetic Impact : The rigid spiro structure enhances metabolic stability by restricting rotational freedom, as shown in microbial resistance assays .
- In Vitro Assays :
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative strains .
- Enzyme Inhibition : Fluorescence polarization assays measure binding affinity to targets like DNA gyrase .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) correlate substituent effects (e.g., fluorine) with IC₅₀ values .
Advanced: What synthetic routes optimize regioselectivity for fluorine incorporation in the quinoxaline moiety?
Answer:
- Directed ortho-Metalation : Uses directing groups (e.g., amides) to position fluorine via Pd(0)/Cu(I)-mediated coupling .
- Electrophilic Fluorination : Selectofluor® or XeF₂ introduces fluorine at electron-rich positions, validated by ¹⁹F NMR .
- Post-Functionalization : Fluorine is added post-cyclization to avoid steric hindrance during spiro ring formation .
Advanced: How are reaction intermediates characterized during spirocyclization, and what pitfalls arise?
Answer:
- Trapping Intermediates : Low-temperature NMR (-40°C) captures transient species (e.g., enolates or acylium ions) .
- Pitfalls :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
